molecular formula C12H14FNO4S B15313599 1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylicacid

1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylicacid

Katalognummer: B15313599
Molekulargewicht: 287.31 g/mol
InChI-Schlüssel: UGWOXQSFMFHZQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C12H14FNO4S and a molecular weight of 287.31 g/mol It is known for its unique structure, which includes a cyclopentane ring attached to a carboxylic acid group and a sulfonamide group substituted with a fluorobenzene ring

Vorbereitungsmethoden

The synthesis of 1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor of various enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H14FNO4S

Molekulargewicht

287.31 g/mol

IUPAC-Name

1-[(2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H14FNO4S/c13-9-5-1-2-6-10(9)19(17,18)14-12(11(15)16)7-3-4-8-12/h1-2,5-6,14H,3-4,7-8H2,(H,15,16)

InChI-Schlüssel

UGWOXQSFMFHZQT-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.